molecular formula C12H12N4S B6524633 2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine CAS No. 1017232-63-1

2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine

Cat. No. B6524633
CAS RN: 1017232-63-1
M. Wt: 244.32 g/mol
InChI Key: MOWJIZQWFSAMSM-UHFFFAOYSA-N
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Description

The compound “2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These compounds have been synthesized and evaluated for their in vitro antimicrobial activity . They have shown high activity towards Gram-positive bacteria, which was up to 16 times more than currently used antibiotics .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves designing and synthesizing new series of these compounds . All compounds were evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC 50 =22.54±2.34 µM) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of a five-membered triazole ring fused with a six-membered thiadiazine ring . The IR spectrum of these compounds shows characteristic peaks corresponding to NH str., C=N str., C=C str., N–N=C str., and C–S–C str .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their yield percentage, melting point, Rf-value, and IR spectrum . For example, one of the compounds has a yield of 71%, a melting point of 254–256 °C, and an Rf-value of 0.60 .

Mechanism of Action

The mechanism of action of these compounds involves inhibition of the urease enzyme, a virulence factor in urease-positive microorganisms . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .

Future Directions

The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .

properties

IUPAC Name

2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-7-6-10-8-17-12-14-11(15-16(10)12)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJIZQWFSAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

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